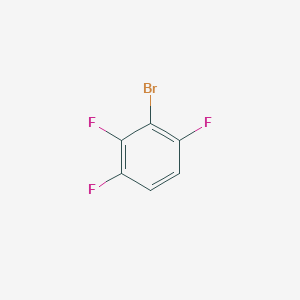

2-Bromo-1,3,4-trifluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-1,3,4-trifluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry

2-Bromo-1,3,4-trifluorobenzene serves as a crucial building block in organic synthesis. It is utilized in the following ways:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives useful in pharmaceuticals and agrochemicals.

- Coupling Reactions : The compound can undergo coupling reactions with organometallic reagents, facilitating the formation of new carbon-carbon bonds. This property is particularly valuable in synthesizing complex organic molecules.

- Reduction Reactions : The bromine atom can be selectively reduced to yield 1,3,4-trifluorobenzene, which is a precursor for other important compounds.

Pharmaceutical Applications

In medicinal chemistry, this compound is employed as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in specific reactions makes it advantageous for developing drugs that target particular biological pathways. Notably:

- Anticancer Agents : It is involved in synthesizing compounds that exhibit anticancer properties. For instance, its derivatives are used in creating diphenylamines that have shown efficacy against certain cancer types .

Agrochemical Development

The compound plays a significant role in the development of agrochemicals. Its fluorinated structure enhances the biological activity and stability of pesticides and herbicides:

- Synthesis of Herbicides : this compound can be transformed into various herbicidal agents through substitution reactions.

Material Science

In materials science, this compound is utilized for producing advanced materials with desirable properties:

- Polymers and Coatings : It contributes to creating specialty chemicals that enhance the performance of polymers and coatings, particularly those requiring chemical resistance and thermal stability .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor in synthesizing novel diphenylamine derivatives with significant anticancer activity. The synthesis involved nucleophilic substitution reactions that yielded compounds with improved efficacy against cancer cell lines.

Case Study 2: Development of Fluorinated Pesticides

Research focused on modifying existing pesticides by incorporating this compound into their molecular structure. The resulting agrochemicals exhibited enhanced potency and environmental stability compared to their non-fluorinated counterparts.

Propriétés

IUPAC Name |

2-bromo-1,3,4-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAXDCSHYHIOGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938856 |

Source

|

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176793-04-7 |

Source

|

| Record name | 2-Bromo-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.